(7-Bromobenzofuran-2-yl)methanol
Description
Significance of Benzofuran (B130515) Scaffold in Advanced Chemical Research
The benzofuran scaffold, an aromatic heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a structure of immense interest in organic chemistry. arctomsci.comresearchgate.net Its prevalence in a vast number of natural products and synthetically developed compounds underscores its importance. rsc.org The unique electronic and structural properties of the benzofuran nucleus make it a privileged scaffold in the design of novel molecules with a wide array of potential applications. researchgate.netrsc.org
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry. researchgate.netambeed.com Atoms such as oxygen, nitrogen, and sulfur impart distinct physicochemical properties and reactivity to these molecules. ambeed.com This unique reactivity makes them indispensable building blocks in the synthesis of a wide range of materials, from pharmaceuticals and agrochemicals to functional organic polymers. ambeed.comwikipedia.org About half of all known organic compounds are classified as heterocycles, a testament to their versatility and importance. researchgate.net The ability to manipulate these ring systems through various synthetic strategies allows chemists to construct complex, tailored molecules for diverse scientific applications. ambeed.com
The benzofuran moiety is a key component in a multitude of biologically active natural and synthetic compounds. rsc.orgtandfonline.com Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities. tandfonline.comambeed.com Consequently, the benzofuran ring system is a highly sought-after precursor in medicinal chemistry and drug discovery. tandfonline.comuni-muenchen.de Chemists are continually developing novel and efficient synthetic methodologies to assemble the benzofuran nucleus, which can then be elaborated into more complex structures. uni-muenchen.deresearchgate.net The ability to introduce various substituents onto the benzofuran skeleton allows for the fine-tuning of a molecule's properties, making it a versatile starting point for creating extensive libraries of compounds for research purposes. wikipedia.orgrsc.org For example, benzofuran chalcones serve as crucial intermediates for synthesizing other biologically active heterocyclic systems like pyrimidines. accelachem.com
Rationale for Investigating (7-Bromobenzofuran-2-yl)methanol
This compound is a specific substituted benzofuran that has garnered attention for its potential as a versatile building block in organic synthesis. Its defined chemical structure, featuring reactive sites at distinct positions, makes it a valuable intermediate for constructing more complex, functionalized molecules.
The structure of this compound, with a bromine atom at the C7 position of the benzene ring and a hydroxymethyl group at the C2 position of the furan ring, is of significant synthetic interest. The placement of substituents on the benzofuran ring system is crucial for its reactivity. tandfonline.com While the C2 position is typically the most reactive site for electrophilic substitution in unsubstituted benzofuran, blocking this position can direct substitution to other parts of the molecule. tandfonline.com
The synthesis of such a specifically substituted benzofuran often requires multi-step strategies. For instance, the synthesis of the related 7-bromobenzofuran-2-carbonitrile has been achieved starting from 3-bromo-2-hydroxybenzaldehyde. rsc.org This nitrile could then foreseeably be reduced to afford this compound. This highlights the strategic approach needed to achieve this specific substitution pattern, making it an interesting target for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1467056-12-7 | arctomsci.comcymitquimica.combldpharm.com |
| Molecular Formula | C₉H₇BrO₂ | ambeed.combldpharm.com |
| Molecular Weight | 227.05 g/mol | ambeed.com |
| SMILES Code | OCC1=CC2=CC=CC(Br)=C2O1 | bldpharm.com |
The true value of this compound lies in its potential as a key intermediate for creating more elaborate molecules. The two functional groups, the bromine atom and the primary alcohol, offer orthogonal reactivity, meaning one can be chemically modified without affecting the other.
The Bromine Atom: The bromine at the C7 position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions would allow for the introduction of a wide range of aryl, alkyl, or amino groups at this position, significantly increasing molecular complexity. nih.gov
The Methanol (B129727) Group: The primary alcohol at the C2 position can undergo a host of common organic transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups at the C2 position.
This dual reactivity makes this compound a highly valuable precursor. Researchers can selectively functionalize either the C7 or the C2 position, or both, to systematically build a library of novel benzofuran derivatives for further investigation in various fields of chemical research. uni-muenchen.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-bromo-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKOPYYFYXNNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromobenzofuran 2 Yl Methanol and Analogues
Established Synthetic Pathways to Benzofuran (B130515) Derivatives
The benzofuran scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, driving the development of a multitude of synthetic methods for its assembly. sioc-journal.cnnih.gov These methods can be broadly categorized into classical and contemporary approaches, each with its own set of advantages and limitations.
The formation of the furan (B31954) ring fused to a benzene (B151609) ring can be accomplished through various intramolecular and intermolecular reactions.
Acid-catalyzed cyclization is a traditional and straightforward method for synthesizing benzofurans. nih.gov This approach typically involves the intramolecular dehydration of a suitable precursor, such as an α-phenoxycarbonyl compound, to form the furan ring. oregonstate.edu For instance, the cyclization of an α-phenoxyketone can proceed via an intramolecular Friedel–Crafts-type condensation. oregonstate.edu A patent describes a two-step process for preparing 7-bromobenzofuran (B40398), which involves an initial reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane, followed by an acid-catalyzed cyclization of the resulting intermediate. google.com Another classical approach, first reported by Perkin, involves the cyclization of coumarin. jocpr.com
More recently, base-promoted cyclizations have also been developed. For example, o-alkynylphenols can undergo cyclization to form the corresponding benzofurans in the presence of a base like cesium carbonate in DMF. nih.gov This method has proven effective for the synthesis of various substituted benzofurans, including those with nitro groups, which can be sensitive to harsh reaction conditions. nih.gov
Table 1: Examples of Cyclization Reactions for Benzofuran Synthesis
| Starting Material(s) | Reagent(s) and Conditions | Product | Reference(s) |
|---|---|---|---|
| ortho-Bromophenol and 2-chloro-1,1-dimethoxyethane | 1. Alkali 2. Acid, heat | 7-Bromobenzofuran | google.com |
| o-Alkynylphenols | Cs2CO3, DMF, 60 °C | 2-Substituted benzofurans | nih.gov |
| α-Phenoxycarbonyl compound | Acid (e.g., Friedel-Crafts conditions) | Substituted benzofuran | oregonstate.edu |
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to benzofurans. sioc-journal.cnacs.org
Palladium-catalyzed reactions are widely employed for benzofuran synthesis. acs.org One common strategy involves the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular O-heterocyclization. nih.gov Palladium catalysts can also facilitate the direct C-H functionalization of phenols with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization to afford 2-substituted benzofurans. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular O-arylation of enolates derived from 1-(2-bromoaryl)ketones is an effective method for preparing 2,3-disubstituted benzofurans. nih.gov
Copper-catalyzed reactions also play a significant role. acs.org Copper catalysts can be used for the intramolecular O-arylation of 1-(2-haloaryl)ketones. nih.gov In some instances, copper is used as a co-catalyst with palladium in Sonogashira coupling reactions to synthesize benzofuran derivatives. nih.govacs.org One-pot processes using copper catalysis have been developed for the synthesis of benzofurans from 1-aryl- or 1-alkylketones, involving a regioselective halogenation followed by O-arylation. nih.gov
Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative. acs.org Nickel catalysts can activate nucleophilic addition reactions within a molecule, leading to the formation of benzofuran derivatives in high yields. nih.govacs.org
Table 2: Overview of Metal-Catalyzed Benzofuran Syntheses
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium | Sonogashira coupling/cyclization | 2-Halophenols and terminal alkynes | One-pot processes are possible. | nih.gov |
| Palladium | C-H functionalization | Phenols and bromoalkynes | Direct functionalization of the phenol (B47542) C-H bond. | organic-chemistry.org |
| Copper | Intramolecular O-arylation | 1-(2-Haloaryl)ketones | Use of an earth-abundant metal. | nih.gov |
| Nickel | Intramolecular nucleophilic addition | Suitably functionalized precursors | Provides activation for cyclization. | nih.govacs.org |
Cascade and annulation reactions offer efficient pathways to complex benzofuran structures by forming multiple bonds in a single synthetic operation. acs.org For example, rhodium-catalyzed cascade reactions initiated by the regioselective activation of benzocyclobutenone have been developed to produce 2,3-disubstituted benzofurans. mdpi.com Palladium-catalyzed annulation reactions of alkenyl ethers and alkynyl oxime ethers can also be used to construct polycyclic dihydrobenzofurans. rsc.org
The control of regioselectivity is crucial when synthesizing specifically substituted benzofurans like (7-Bromobenzofuran-2-yl)methanol. The substitution pattern on the final product is often determined by the regiochemistry of the key bond-forming steps. oregonstate.edu
Classical cyclization reactions of α-phenoxycarbonyl compounds can exhibit regioselectivity based on steric hindrance. When both ortho positions on the phenol ring are unsubstituted, cyclization often occurs at the less sterically hindered position. oregonstate.edu
Metal-catalyzed reactions offer more precise control over regioselectivity. For instance, iron(III)-catalyzed halogenation of an aryl ring, followed by metal-catalyzed O-arylation, allows for the regioselective synthesis of substituted benzofurans. nih.gov A method involving the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups provides a regioselective route to benzofuranones, which can then be converted to substituted benzofurans. oregonstate.edunih.gov This strategy allows for programmable substitution at any position on the benzofuran core. oregonstate.edunih.gov
The direct synthesis of 2-substituted benzofurans from phenols and α-haloketones with high regioselectivity has been achieved using titanium tetrachloride, which promotes a Friedel–Crafts-like alkylation followed by intramolecular cyclodehydration. mdpi.com
Classical and Contemporary Approaches to Benzofuran Core Construction
Targeted Synthesis of this compound
While a direct, one-step synthesis of this compound is not prominently described in the literature, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of related compounds. The synthesis would logically proceed through the initial formation of the 7-bromobenzofuran core, followed by the introduction of the methanol (B129727) group at the 2-position.
A feasible synthetic pathway can be proposed as follows:
Synthesis of 7-Bromobenzofuran: This can be achieved via the acid-catalyzed cyclization of 1-bromo-2'-(2,2-dimethoxyethyl)benzene, which is prepared from the reaction of ortho-bromophenol and 2-chloro-1,1-dimethoxyethane. google.com
Functionalization at the 2-position: The 7-bromobenzofuran core can then be functionalized at the 2-position. One approach is the introduction of a carboxyl group or a cyano group, which can then be reduced to the corresponding alcohol.
Via a Carboxylic Acid: The 7-bromobenzofuran could potentially be carboxylated at the 2-position, although this direct step may be challenging. A more common route involves the synthesis of a precursor already containing the carboxyl group or a precursor that can be easily converted to it.
Via a Nitrile: A documented synthesis of 7-Bromobenzofuran-2-carbonitrile exists. rsc.org This nitrile can serve as a key intermediate.
Reduction to the Alcohol: The final step would be the reduction of the functional group at the 2-position to the primary alcohol.
The reduction of benzofuran-2-carboxylic acid to benzofuran-2-methanol has been successfully accomplished using diborane (B8814927) in tetrahydrofuran. prepchem.com A similar reduction of a hypothetical 7-bromobenzofuran-2-carboxylic acid would be expected to yield this compound.
The reduction of the nitrile group in 7-Bromobenzofuran-2-carbonitrile to the primary amine, followed by diazotization and hydrolysis, is a possible but more complex route. A direct reduction of the nitrile to the aldehyde, followed by reduction to the alcohol, could also be considered.
Therefore, a highly probable synthetic route to this compound involves the preparation of 7-Bromobenzofuran-2-carbonitrile, its hydrolysis to 7-bromobenzofuran-2-carboxylic acid, and subsequent reduction to the target alcohol.
Table 3: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference for Analogy |
|---|---|---|---|---|
| 1 | 2-Bromophenol | 1. Chloroacetaldehyde dimethyl acetal (B89532), base 2. Acid, heat | 7-Bromobenzofuran | google.com |
| 2 | 7-Bromobenzofuran | Vilsmeier-Haack or similar formylation followed by oxidation, or direct carboxylation | 7-Bromobenzofuran-2-carboxylic acid | - |
| 3 | 7-Bromobenzofuran-2-carboxylic acid | Diborane, THF | This compound | prepchem.com |
| Alternative Step 2 | 7-Bromobenzofuran | N/A (Direct synthesis of nitrile) | 7-Bromobenzofuran-2-carbonitrile | rsc.org |
| Alternative Step 3 | 7-Bromobenzofuran-2-carbonitrile | 1. Hydrolysis (acid or base) 2. Reduction (e.g., diborane) | This compound | prepchem.com |
Multi-Step Synthesis from Defined Precursors
The construction of the this compound scaffold typically involves a multi-step sequence starting from commercially available precursors. A common strategy involves the initial formation of a benzofuran ring system, followed by functional group manipulations to introduce the hydroxymethyl group at the 2-position.
One established route commences with the synthesis of 7-bromobenzofuran. This can be achieved through a two-step process starting from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal. The initial reaction, carried out in a suitable solvent under basic conditions, yields 1-bromo-2-(2,2-dimethoxy-ethoxy)benzene. Subsequent cyclization of this intermediate under acidic conditions with heating affords 7-bromobenzofuran google.com.
Following the formation of the 7-bromobenzofuran core, the introduction of a functional group at the 2-position is necessary. This is often accomplished through formylation or acylation reactions. For instance, bromobenzofurans can be converted to their corresponding 2-carbaldehyde derivatives. The total synthesis of the natural product XH-14, a complex benzofuran derivative, involved an iodine-induced cyclization to form a 3-iodobenzofuranaldehyde, which highlights a pathway to functionalize the benzofuran ring system rsc.org.
The final step in the synthesis of this compound is the reduction of the carbonyl group at the 2-position. Both 7-bromobenzofuran-2-carbaldehyde and 7-bromobenzofuran-2-carboxylic acid can serve as suitable precursors for this reduction.
| Precursor | Reagent | Product | Reference |
| o-Bromophenol and 2-haloacetaldehyde acetal | Base, then Acid | 7-Bromobenzofuran | google.com |
| 7-Bromobenzofuran | Formylating agent | 7-Bromobenzofuran-2-carbaldehyde | rsc.org |
| 7-Bromobenzofuran-2-carbaldehyde | Reducing agent | This compound | |
| 7-Bromobenzofuran-2-carboxylic acid | Reducing agent | This compound | core.ac.uksmolecule.com |
Scalable Preparation Methods
The development of scalable synthetic routes is crucial for the industrial production of this compound and its analogs. Research in this area focuses on optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing cost-effective reagents.
A scalable process for preparing a related compound, the INOS inhibitor PHA-399733, utilized the Bucherer–Bergs hydantoin (B18101) synthesis as a key step, demonstrating the potential for multicomponent reactions in large-scale synthesis mdpi.com. While not directly applied to this compound, this approach highlights a strategy for efficient, scalable synthesis in related heterocyclic systems.
Furthermore, a patent for the preparation of benzofurans outlines a process that can be adapted for larger scale production. The described reaction conditions, such as temperature ranges from 20°C to 120°C and the use of solvents like THF and DMF, are amenable to industrial settings google.com. The synthesis of 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives was achieved by reacting 5-bromobenzofuran-2-carbonyl azide (B81097) with aromatic amines in good yields, suggesting a robust and scalable method for the functionalization of the benzofuran core core.ac.uk.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of benzofuran synthesis, researchers have explored various advanced synthetic techniques.
Microwave-Assisted Synthesis in Benzofuran Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool in benzofuran chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods sapub.orgscispace.comscispace.com. The synthesis of benzofuran analogs of fenamates, for example, was achieved with comparable yields to conventional heating but in a much shorter reaction time scispace.com.
In the context of preparing precursors for this compound, microwave irradiation has been successfully employed. For instance, the synthesis of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles from 2-(2-bromoacetyl)-benzofurans was significantly more efficient under microwave conditions scispace.com. A study on the elaboration of a benzofuran scaffold demonstrated a significant reduction in reaction time from hours to just one hour for a cross-coupling reaction when using microwave heating latrobe.edu.au. The synthesis of various benzofuran-2-carboxylic acid derivatives has also been achieved with high yields and significantly reduced reaction times under microwave irradiation researchgate.net.
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates | 9 hours at 90-95°C | Shorter time, 500W | scispace.com |
| Condensation of 2-(2-bromoacetyl)benzofuran | 5 hours reflux | 3 minutes (12 x 15 sec) | scispace.com |
| Cross-coupling of a benzofuran derivative | 16 hours | 1 hour | latrobe.edu.au |
Ultrasonic-Assisted Synthesis
Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of benzofuran derivatives. This method often leads to higher yields and shorter reaction times by enhancing mass transfer and accelerating chemical reactions mdpi.comnih.govresearchgate.net.
A one-pot synthesis of 2-substituted benzofurans has been developed using ultrasound irradiation, involving a sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reaction nih.govresearchgate.net. The synthesis of benzofuran-oxadiazole molecules was also achieved with moderate to good yields under ultrasonic-assisted conditions, a significant improvement over conventional methods which required longer reaction times and yielded less product mdpi.com.
Room-Temperature Synthesis Approaches
Conducting reactions at room temperature offers several advantages, including energy savings and potentially higher selectivity. Several methods for the room-temperature synthesis of benzofurans have been reported.
One approach involves the Rap-Stoermer condensation of α-haloacetophenones with 2-hydroxyarylaldehydes mediated by KF/Al2O3 under solvent-free conditions, yielding various substituted benzofurans in good to excellent yields researchgate.netpsu.edu. Another strategy utilizes a palladium-catalyzed enolate arylation for the one-pot synthesis of benzofurans at room temperature organic-chemistry.org. Furthermore, a robust method for the direct C-2 arylation of benzofuran using aryl iodides at room temperature has been developed, which is tolerant of a range of functional groups nsf.gov. A significant number of reported palladium-catalyzed hydroxylation reactions on o-halide phenylacetylenes for benzofuran synthesis also proceed at room temperature nih.gov.
Catalyst Systems and Reaction Condition Refinements
The choice of catalyst and the refinement of reaction conditions are critical for the efficient and selective synthesis of this compound and its analogs.
Palladium-based catalysts are widely used in benzofuran synthesis. For example, palladium acetate (B1210297) has been used to catalyze the synthesis of benzoyl-substituted benzofurans nih.gov. Nickel-based catalysts, such as Ni(OTf)2 with 1,10-phenanthroline (B135089) as a ligand, have also proven effective for the synthesis of benzofuran derivatives nih.govacs.org.
Copper-catalyzed reactions are also prevalent. Copper iodide (CuI) has been used to promote the hydration/annulation of 2-fluorophenylacetylene derivatives to form benzofurans nih.gov. A copper-catalyzed annulative amination of ortho-alkynylphenols has also been reported organic-chemistry.org.
For the final reduction step to obtain this compound, various reducing agents can be employed. The reduction of carboxylic acids can be challenging in the presence of other functional groups, but selective methods have been developed. For instance, borane-based reagents can selectively reduce carboxylic acids in the presence of ketones, esters, and other functional groups unirioja.es. A catalytic reduction of a nitro-substituted benzofuran-2-carboxylic acid ethyl ester has been achieved using 10% Pd/C core.ac.uk.
| Catalyst System | Reaction Type | Reference |
| Palladium Acetate | C-C coupling | nih.gov |
| Nickel(II) Triflate / 1,10-Phenanthroline | C-C coupling | nih.govacs.org |
| Copper(I) Iodide | Hydration/Annulation | nih.gov |
| 10% Pd/C | Catalytic Reduction | core.ac.uk |
| Borane Catalysis | Chemoselective Carboxylic Acid Reduction | unirioja.es |
Chemical Reactivity and Derivatization Strategies
Reaction Pathways of (7-Bromobenzofuran-2-yl)methanol
The chemical transformations of this compound can be systematically explored by considering the distinct reactivity of its hydroxymethyl and bromo functionalities.
The primary alcohol moiety is amenable to a variety of standard organic transformations, including oxidation to carbonyl compounds and derivatization through ester formation.
The hydroxymethyl group of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically afford the aldehyde, while stronger agents will lead to the carboxylic acid.
For instance, oxidation with reagents such as potassium permanganate (B83412) or chromium trioxide would be expected to convert the primary alcohol to 7-bromobenzofuran-2-carboxylic acid. The resulting carboxylic acid is a key intermediate for further modifications, such as amide bond formation.
Table 1: Representative Oxidation Reactions
| Starting Material | Oxidizing Agent | Product |
| This compound | Mild Oxidizing Agent (e.g., PCC) | 7-Bromobenzofuran-2-carbaldehyde |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 7-Bromobenzofuran-2-carboxylic acid |
Esterification represents a common strategy for derivatizing the hydroxymethyl group. This reaction typically involves treating this compound with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid or base catalyst. This modification can be used to introduce a wide variety of functional groups, altering the molecule's physical and chemical properties. evitachem.comrsc.org The ester group at the C-2 position is considered a key site for modulating the cytotoxic activity of benzofuran (B130515) compounds. rsc.org
Table 2: General Esterification Reaction
| Reactant 1 | Reactant 2 (Acylating Agent) | Product Class |
| This compound | R-COOH (Carboxylic Acid) | Benzofuran-2-yl-methyl ester |
| This compound | R-COCl (Acid Chloride) | Benzofuran-2-yl-methyl ester |
The bromine atom on the benzene (B151609) ring is a versatile handle for introducing molecular diversity, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
While nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging without strong electron-withdrawing groups to activate the ring, the bromine atom on the benzofuran scaffold can, under certain conditions, be replaced by various nucleophiles. evitachem.com These reactions often require harsh conditions or the use of catalysts, such as copper salts, to proceed efficiently. The substitution of the bromine atom allows for the introduction of functionalities like amino or methoxy (B1213986) groups. evitachem.com The success of such a substitution is influenced by factors including the nature of the nucleophile, the solvent, and the reaction temperature. uci.edurammohancollege.ac.in
The bromine atom at the 7-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction involves coupling the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. arkat-usa.orgresearchgate.net This strategy is highly efficient for creating biaryl structures, which are prevalent in many biologically active compounds and functional materials. libretexts.orgresearchgate.net
The reaction is tolerant of many functional groups, including the hydroxymethyl group present on the substrate, making it a robust method for late-stage diversification in a synthetic sequence. libretexts.org
Table 3: Example of Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product Type |
| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | (7-Arylbenzofuran-2-yl)methanol |
| This compound | Heteroarylboronic acid | Pd catalyst, Base | (7-Heteroarylbenzofuran-2-yl)methanol |
Reactivity of the Bromine Substituent
Synthesis of Novel this compound Analogues and Derivatives
The synthesis of new derivatives from this compound is a key area of research, leveraging its functional groups to build more complex molecules. The primary strategies involve modifying the benzofuran core, incorporating the scaffold into other heterocyclic systems, and designing hybrid molecules.
The bromine atom at the C-7 position of the benzofuran ring is a key handle for structural modification, primarily through cross-coupling reactions. While direct derivatization of this compound is not extensively documented in the reviewed literature, related 7-bromobenzofuran (B40398) compounds demonstrate the synthetic possibilities. For instance, the Buchwald-Hartwig C-N bond formation is a reported method for the amination of 7-bromobenzofurans, providing a pathway to 7-aminobenzofuran (B1280361) derivatives. tandfonline.com These amino derivatives can then serve as precursors for more complex structures.
Another significant modification is the use of the 7-bromo position in the synthesis of larger, fused ring systems. In one study, 7-bromobenzofuran-2-carbonitrile, derived from 3-bromo-2-hydroxybenzaldehyde, was used to create complex pigments. The synthesis involved the formation of 3,6-bis(7-bromobenzofuran-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, highlighting the utility of the 7-bromo-scaffold in constructing elaborate molecular architectures. rsc.org
The hydroxymethyl group at the C-2 position also offers a route for modification. This alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid. For example, the synthesis of related benzofuran-2-carbohydrazides, which are common precursors for heterocyclic rings, begins with the corresponding ester, which can be formed from the alcohol. tandfonline.com Furthermore, the hydroxyl group can be converted to a leaving group, such as a tosylate or a halide (e.g., iodomethyl), to facilitate nucleophilic substitution reactions for the introduction of various functionalities. rsc.org
The this compound scaffold is a valuable building block for the synthesis of more complex molecules that incorporate additional heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles. These heterocycles are known to be important pharmacophores in medicinal chemistry. rsc.orgeaspublisher.com The general strategy involves converting the C-2 hydroxymethyl group into a carbohydrazide (B1668358), which is a versatile intermediate for constructing these five-membered rings.
While specific examples starting directly from this compound are not detailed in the available literature, extensive research on the closely related 5-bromobenzofuran (B130475) isomer illustrates the well-established synthetic pathways. For instance, 5-bromobenzofuran-2-carbohydrazide is a common starting material for creating a variety of heterocyclic derivatives.
Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives typically proceeds from the corresponding carbohydrazide. This intermediate can be cyclized with agents like carbon disulfide in a basic medium to form an oxadiazole-thiol, which can be further alkylated to produce a range of analogues. nih.gov
Pyrazoles: Pyrazole (B372694) rings can be constructed by reacting a benzofuran-2-carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. rsc.org This condensation reaction provides a direct route to pyrazole-substituted benzofurans. rsc.orgbohrium.com
Triazoles: For the synthesis of 1,2,4-triazoles, a benzofuran-2-carbohydrazide is first reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes base-catalyzed cyclization to yield the 4H-1,2,4-triazole-3-thione ring system. mdpi.com The resulting triazole can be further functionalized, for example, through S-alkylation. mdpi.com
These established methodologies, though demonstrated on other isomers, are theoretically applicable to the 7-bromo analogue, suggesting a clear path for incorporating the this compound core into diverse heterocyclic frameworks.
Hybrid molecule design involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The this compound scaffold has been utilized in the creation of such hybrids.
A notable example is the synthesis of benzofuran-quinazoline hybrids. In one study, a 7-aminobenzofuran derivative, which can be prepared from a 7-bromobenzofuran precursor via a Beckmann rearrangement of an oxime or through Buchwald-Hartwig amination, was used as a key intermediate. tandfonline.com This amine was then reacted with a substituted quinazoline (B50416) moiety to form the final hybrid molecule, such as 6-Bromo-N-(5-bromo-2-phenylbenzofuran-7-yl)-2-(4-chlorophenyl)quinazolin-4-amine. tandfonline.com This strategy demonstrates how the 7-position of the benzofuran ring can be functionalized and used as an anchor point to link to other complex molecular fragments.
Another approach involves creating hybrids with other heterocyclic systems like oxindole (B195798). While specific examples utilize the 5-bromobenzofuran-2-carbohydrazide, the synthetic route is well-defined. tandfonline.com The carbohydrazide is condensed with an isatin (B1672199) derivative to form a hydrazone linker between the benzofuran and oxindole rings, resulting in a novel hybrid molecule. tandfonline.com This general strategy could be adapted for the 7-bromo isomer, expanding the library of potential hybrid compounds.
The following table summarizes the key derivatives and intermediates discussed:
| Compound Name | Starting Material/Precursor | Derivative Type | Reference |
| 3,6-bis(7-bromobenzofuran-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | 7-Bromobenzofuran-2-carbonitrile | Fused Heterocycle | rsc.org |
| 6-Bromo-N-(5-bromo-2-phenylbenzofuran-7-yl)-2-(4-chlorophenyl)quinazolin-4-amine | 7-Amino-5-bromo-2-phenylbenzofuran | Hybrid Molecule | tandfonline.com |
| 5-Bromobenzofuran-2-carbohydrazide | Ethyl 5-bromobenzofuran-2-carboxylate | Intermediate | tandfonline.com |
| 5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | 5-Bromobenzofuran-2-carbohydrazide | Triazole | mdpi.com |
| N'-(5-bromobenzofuran-2-carbonyl)-5-methyl-1H-pyrazole-3-carbohydrazide | 5-Bromobenzofuran-2-carbohydrazide | Pyrazole | rsc.org |
| 5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | 5-Bromobenzofuran-2-carbohydrazide | Oxadiazole | nih.gov |
| (E)-N'-((1H-indol-3-yl)methylene)-5-bromobenzofuran-2-carbohydrazide | 5-Bromobenzofuran-2-carbohydrazide | Oxindole Hybrid Intermediate | tandfonline.com |
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of (7-Bromobenzofuran-2-yl)methanol and Derivatives
No specific studies detailing quantum chemical investigations on this compound were found. Research on other benzofuran (B130515) derivatives suggests that Density Functional Theory (DFT) is a common method for these analyses. researchgate.netresearchgate.netsci-hub.se
Density Functional Theory (DFT) Calculations
There are no available DFT calculation results specifically for this compound.
Molecular Orbital Analysis (HOMO/LUMO)
Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values and surfaces for this compound have not been published. For other benzofuran derivatives, HOMO-LUMO gap analysis is often used to understand electronic properties and reactivity. researchgate.netbeilstein-journals.org
Non-Linear Optical Properties Prediction
Predictions or calculations of the non-linear optical (NLO) properties for this compound are not present in the available literature. Studies on related benzofurans indicate that the addition of various substituent groups can be explored to modulate NLO responses. scispace.com
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps for this compound are not available. MEP analysis on similar molecules is typically used to identify sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
Molecular Dynamics Simulations
There is no information available regarding molecular dynamics simulations performed on this compound.
In Silico Modeling of Molecular Interactions
While in silico modeling and molecular docking studies have been conducted on various benzofuran hybrids to investigate their interactions with biological targets like EGFR or dihydrofolate reductase, no such studies have been published for this compound itself. nih.govnih.gov
Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand, such as a benzofuran derivative, and a biological target, typically a protein or enzyme. Such studies are crucial for understanding the structural basis of a compound's potential biological activity.
The benzofuran nucleus is a common scaffold in the design of enzyme inhibitors, particularly for cancer therapy. Molecular docking studies have been widely applied to elucidate how these compounds interact with the active sites of various enzymes.
Kinase Inhibition: Kinases are a significant class of enzymes targeted in cancer research, and numerous studies have explored the potential of benzofuran derivatives as kinase inhibitors.
PI3K and VEGFR-2: A series of novel benzofuran derivatives were investigated as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net Computational docking studies using Molecular Operating Environment (MOE) software identified a specific derivative, compound 8, as having a strong binding affinity for both PI3K and VEGFR-2. nih.govresearchgate.net This compound demonstrated inhibitory activity with IC50 values of 2.21 nM against PI3K and 68 nM against VEGFR-2, suggesting a dual inhibitory mechanism. nih.govresearchgate.net
Pim-1 Kinase: The binding modes of benzofuran-2-carboxylic acids against Pim-1 kinase, a target in prostate cancer, have been investigated. nih.gov These studies suggest that compounds with optimal basicity and a specific distance between acidic and basic groups show the most favorable interactions with active site residues. nih.gov Inspired by the natural product cercosporamide, dibenzofuran (B1670420) derivatives have also been designed and docked into the ATP pocket of Pim-1, showing that hydroxyl groups on the core structure are key for interacting with hinge residues like Glu121 and the conserved Lys67. mdpi.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Benzofuran-aminoquinazoline hybrids have been evaluated as EGFR-TK inhibitors. tandfonline.com Molecular docking suggested that these compounds bind to the EGFR-TK active site in a manner similar to the known inhibitor Gefitinib. tandfonline.com Certain derivatives exhibited significant inhibitory activity against EGFR-TK phosphorylation, with IC50 values as low as 29.3 nM. tandfonline.com
Other Enzyme Targets: Beyond kinases, the benzofuran scaffold has been docked with other enzymes of therapeutic interest.
Thymidylate Synthase: In the search for new anticancer agents, novel (benzofuran-2-yl) pyrazole (B372694) pyrimidine (B1678525) derivatives were designed and their interactions with thymidylate synthase were studied computationally. nih.govptfarm.pl This enzyme is a critical target in folate metabolism, essential for nucleic acid biosynthesis. ptfarm.pl
DNA Gyrase: To investigate new antimycobacterial agents, derivatives such as 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol have been docked with the DNA GyrB protein of Mycobacterium tuberculosis. asianpubs.org Analysis of the docking results, based on binding energy and inhibition constants, helped identify compounds with the highest affinity for this validated therapeutic target. asianpubs.org
Table 1: Representative Enzyme-Ligand Interactions of Benzofuran Derivatives
| Compound Class | Target Enzyme | Key Findings from Docking Studies | Reference |
| Benzofuran Hybrids | PI3K / VEGFR-2 | Compound 8 showed a dual inhibitory effect with strong binding affinity. | nih.govresearchgate.net |
| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Optimal interactions depend on basicity and distance between functional groups. | nih.gov |
| Benzofuran-aminoquinazolines | EGFR-TK | Compounds bind to the active site similarly to Gefitinib. | tandfonline.com |
| (Benzofuran-2-yl) pyrazole pyrimidines | Thymidylate Synthase | Investigated as potential inhibitors of folate metabolism. | nih.govptfarm.pl |
| 5-(5-Bromobenzofuran-2-yl) oxadiazoles | DNA Gyrase (MTB) | Certain derivatives showed high binding energy and low inhibition constants. | asianpubs.org |
Computational receptor binding studies for benzofuran derivatives are also performed to assess their potential to interact with various cellular receptors. While specific studies focusing solely on this compound are not prominent, research on related structures provides a framework for understanding potential interactions. For example, the broader class of benzofurans has been investigated for interactions with targets like the transient receptor potential vanilloid 3 (TRPV3), which is involved in pain sensation and skin disorders, although these specific studies focused on pyridinyl methanol (B129727) moieties. researchgate.netnih.gov The general approach involves docking the ligand into a receptor's binding pocket to predict binding affinity and identify key interactions, which is essential for designing compounds with desired selectivity and potency.
Predictive ADMET Analysis for Research Compound Prioritization
Before significant resources are invested in synthesizing and testing new chemical entities, it is crucial to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET analysis serves as an essential filter to eliminate compounds with poor pharmacokinetic profiles or potential toxicity risks early in the drug discovery pipeline. nih.govmdpi.com
For various classes of benzofuran derivatives, computational tools are routinely used to predict their drug-likeness and ADMET profiles. researchgate.netresearchgate.net These predictions are often based on established models and rules:
Drug-Likeness and Physicochemical Properties: Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are calculated. nih.gov These parameters are often evaluated against criteria like Lipinski's Rule of Five to assess the potential for oral bioavailability. nih.gov
Absorption and Distribution: Models are used to predict human oral absorption, permeability through biological barriers like the intestinal wall (Caco-2 permeability), and the ability to cross the blood-brain barrier. mdpi.com
Metabolism and Excretion: The potential for the compound to be a substrate or inhibitor of key metabolic enzymes (like Cytochrome P450) or efflux transporters (like P-glycoprotein) is assessed. mdpi.com
Toxicity: In silico models can predict various toxicity endpoints, including potential for carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).
Studies on furan (B31954)/benzofuran-quinoline hybrids and other benzofuran derivatives have shown that these molecules can exhibit acceptable ADMET profiles, suggesting their potential as viable drug candidates. researchgate.netresearchgate.net For instance, ADMET predictions for a series of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids indicated that the molecules fell within an acceptable range for further development. researchgate.net
Table 2: Common Parameters in Predictive ADMET Analysis for Benzofuran Scaffolds
| ADMET Parameter | Description | Importance in Drug Discovery | Reference |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Helps prioritize compounds with higher chances of good oral bioavailability. | nih.gov |
| Caco-2 Permeability | Predicts the rate of drug absorption across the human intestinal cell line Caco-2. | Indicates potential for intestinal absorption of orally administered drugs. | mdpi.com |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether a compound is transported by or inhibits the P-gp efflux pump. | Affects drug bioavailability and distribution, especially to the central nervous system. | mdpi.com |
| Human Oral Absorption (%) | An estimation of the percentage of the drug that is absorbed into the bloodstream after oral administration. | A key indicator of a drug's potential effectiveness when taken orally. | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. | Crucial for drugs targeting the CNS and for avoiding CNS side effects for peripherally acting drugs. | mdpi.com |
| Toxicity Risk Assessment | In silico prediction of potential toxicities such as mutagenicity, carcinogenicity, or cardiotoxicity. | Helps to flag and deprioritize potentially toxic compounds early in development. | mdpi.com |
Investigation of Advanced Applications in Chemical Research Non Clinical Focus
Research on Antimicrobial Potentials
The antimicrobial properties of benzofuran (B130515) derivatives have been a subject of considerable research, with studies exploring their efficacy against various pathogens. rsc.orgresearchgate.net The proposed mechanisms of action often involve disruption of essential cellular processes in microorganisms.
Studies on Bacterial Cell Membrane Disruption
The bacterial cell membrane is a critical barrier, and its disruption is a key mechanism for many antimicrobial agents. nih.govfrontiersin.org While the broader class of benzofuran compounds has been investigated for antimicrobial activities, specific studies focusing on the direct action of (7-Bromobenzofuran-2-yl)methanol on bacterial cell membrane disruption are not extensively detailed in the currently available research. However, the general principle of membrane permeabilization is a recognized antimicrobial strategy. frontiersin.orgnih.gov Some benzofuran derivatives have been synthesized and shown to possess antibacterial properties, although the precise mechanism of membrane interaction for these specific compounds is often an area for further investigation. nih.govresearchgate.net
Enzyme Inhibition in Microbial Pathways
Inhibition of essential microbial enzymes is another crucial avenue for antimicrobial drug development. researchgate.net For instance, enzymes involved in the synthesis of amino acids, which are vital for bacterial survival, are considered potential targets. researchgate.net Research on novel 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives, which share the bromobenzofuran core, has included molecular docking studies against enzymes like aspartokinase from Mycobacterium tuberculosis. researchgate.net This enzyme is critical for the biosynthesis of several amino acids and components of the bacterial cell wall. researchgate.net While these studies provide insights into the potential of the bromobenzofuran scaffold to interact with microbial enzymes, direct experimental evidence of enzyme inhibition by this compound itself is not prominently featured in the reviewed literature.
Research on Antiproliferative Effects in Cancer Cell Lines
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with research exploring their ability to inhibit the growth of various cancer cell lines. dntb.gov.uamdpi.comresearchgate.net The mechanisms underlying these antiproliferative effects are multifaceted and are a key focus of ongoing research.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a vital process for eliminating cancerous cells, and its induction is a hallmark of many effective cancer therapies. nih.govfrontiersin.orgbhu.ac.in Studies on various benzofuran derivatives have shown their capability to induce apoptosis in different cancer cell lines. For example, certain methanol (B129727) extracts containing benzofuran-related structures have been shown to induce apoptosis in breast cancer cells. nih.govmdpi.com This process often involves the regulation of key proteins such as those in the Bcl-2 family and the activation of caspases. frontiersin.orgmdpi.com While the general class of benzofurans shows promise in this area, specific research detailing the induction of apoptosis by this compound is limited in the available scientific literature.
Inhibition of Cell Proliferation Mechanisms
The inhibition of cell proliferation is a primary goal of cancer chemotherapy. nih.gov Research on halogenated benzofuran derivatives has demonstrated their ability to decrease the total number of cancer cells, indicating antiproliferative properties. mdpi.com For instance, a study on a chlorinated benzofuran derivative showed a significant reduction in the total cell number of A549 and HepG2 cancer cell lines. mdpi.com The antiproliferative effects of benzofuran compounds can be cell-line specific, with varying potencies observed across different types of cancer. scielo.br
Below is a table summarizing the antiproliferative activity of a related halogenated benzofuran derivative, Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate), from a study on its effects on A549 and HepG2 cell lines.
| Cell Line | Treatment Concentration (IC50) | Reduction in Total Cell Number |
| A549 | 6.3 ± 2.5 µM | 66% |
| HepG2 | 11 ± 3.2 µM | 43% |
This data is for a related compound and is presented for contextual understanding of the potential of halogenated benzofurans. mdpi.com
Modulation of Tubulin Polymerization
Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. The modulation of tubulin polymerization is a validated strategy in cancer treatment. nih.gov Some benzofuran derivatives have been investigated for their effects on tubulin polymerization. However, a study on certain halogenated benzofuran derivatives indicated that they had a minimal effect on tubulin polymerization, suggesting that this may not be the primary mechanism of their anticancer activity. mdpi.com Specific research on the interaction of this compound with tubulin and its effect on polymerization is not extensively covered in the reviewed literature.
Research on Anti-inflammatory Response Modulation
Derivatives of the benzofuran core structure have been investigated for their potential to modulate inflammatory pathways, a key process in many pathological conditions. Research has focused on their ability to interfere with the production of inflammatory signaling molecules and enzymes.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)
The overexpression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of chronic inflammatory diseases. nih.gov Consequently, the inhibition of these cytokines is a significant area of research. Studies on various benzofuran derivatives have demonstrated their capacity to suppress the production of these key mediators.
For instance, a series of 2-arylbenzofuran analogues were synthesized and evaluated for their inhibitory effects on IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net Several of these compounds showed notable inhibition of IL-6. researchgate.net In a separate study, certain novel synthesized benzofuran compounds were also found to inhibit the release of pro-inflammatory IL-6 in K562 cells. researchgate.net While these studies establish the anti-inflammatory potential of the broader benzofuran class, specific research detailing the cytokine-inhibiting effects of this compound is not extensively documented in the reviewed literature. However, the consistent activity across various benzofuran derivatives suggests a promising area for future investigation.
Table 1: Inhibition of IL-6 by select 2-Arylbenzofuran Analogues
| Compound | IL-6 Inhibition (IC₅₀, µM) |
|---|---|
| 8 | 19.94 ± 1.26 |
| 22a | 15.89 ± 0.06 |
| 22d | 20.31 ± 0.01 |
| 22f (DK-1014) | 16.19 ± 0.20 |
Data sourced from a study on LPS-stimulated Raw264.7 cells. researchgate.net
Cyclooxygenase Enzyme Inhibition Studies
Cyclooxygenase (COX) enzymes are crucial mediators of inflammation through their role in prostaglandin (B15479496) synthesis. A study on benzofuran and benzopyran-4-one derivatives identified compounds with inhibitory activity against both COX-1 and COX-2 subtypes. researchgate.net One particular derivative demonstrated IC₅₀ values of 12.0 μM and 8.0 μM for COX-1 and COX-2, respectively, which was comparable to the COX-2 inhibition by the standard drug indomethacin (B1671933) (IC₅₀ of 7.4 μM). researchgate.net
Furthermore, in-silico docking analyses have been performed on novel benzofuran derivatives to predict their binding affinity to the active site of the COX-II enzyme (PDB: 5W58). easpublisher.com These computational studies indicated good receptor affinities for the tested compounds when compared to the known anti-inflammatory agent Zaltoprofen, suggesting that the benzofuran scaffold is a viable backbone for the design of COX inhibitors. easpublisher.com
Research on Neurological Targets
The benzofuran structure is being explored for its utility in developing agents that can interact with targets relevant to neurodegenerative diseases, particularly Alzheimer's disease.
Ligand Development for β-Amyloid Plaques in Alzheimer's Disease Models
The aggregation of β-amyloid (Aβ) peptides into plaques is a primary pathological feature of Alzheimer's disease (AD). plos.org Consequently, developing ligands that can bind to these plaques is crucial for diagnostic imaging and potentially for therapeutic intervention. Several series of benzofuran derivatives have been synthesized and evaluated as potential probes for Aβ plaques. nih.gov
One line of research focused on benzofuran-2-yl(phenyl)methanone derivatives, which showed high binding affinity for Aβ(1-42) aggregates, with Kᵢ values in the nanomolar range. nih.gov Another significant development involves radioiodinated pyridyl benzofuran derivatives for Single Photon Emission Computed Tomography (SPECT) imaging of Aβ plaques. plos.orgscienceopen.com In the synthesis of these imaging agents, a key intermediate, 5-(5-Bromobenzofuran-2-yl)pyridin-2-amine , was utilized. plos.orgscienceopen.com This highlights the utility of the bromobenzofuran scaffold in creating high-affinity ligands for Aβ plaques. Subsequent studies with these ligands demonstrated their ability to label Aβ plaques in brain sections from AD models and their potential for good brain uptake. nih.govscienceopen.com
Table 2: Binding Affinity of Iodinated Pyridyl Benzofuran Derivatives for Aβ Aggregates
| Compound | Binding Affinity (Kᵢ, nM) |
|---|---|
| [¹²⁵I]7 | 10.3 |
| [¹²⁵I]8 | 2.94 |
| [¹²⁵I]9 | 2.36 |
Data from in vitro binding assays using Aβ(1-42) aggregates. scienceopen.com
Acetylcholinesterase and Monoamine Oxidase Inhibition Studies
Inhibition of key enzymes in the brain, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), is a therapeutic strategy for managing symptoms of Alzheimer's and Parkinson's disease, respectively.
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research into novel benzofuran-based 1,2,4-triazole (B32235) derivatives has shown promising AChE inhibitory potential. nih.gov These compounds were synthesized starting from 5-Bromobenzofuran-2-carbohydrazide . nih.gov One derivative, compound 10d , which features a 2,5-dimethoxyphenyl moiety, displayed a potent AChE inhibitory activity with an IC₅₀ value of 0.55 ± 1.00 µM. nih.gov
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of monoamine neurotransmitters. A patent for novel arylalkenylpropargylamine derivatives with neuroprotective action describes compounds with highly potent and selective MAO-B inhibitory activity. google.com One of the synthesized compounds is 2-(7-Bromobenzofuran-2-yl)-N-methyl-N-(prop-2-yn-1-yl)prop-2-en-1-aminium carboxyformate , a direct derivative of the target compound this compound. google.com This finding directly links the 7-bromobenzofuran (B40398) structure to the development of potential MAO-B inhibitors. Further studies have confirmed that the benzofuran moiety is essential for improving the pharmacokinetic properties of MAO-B inhibitors. nih.gov
Research on Antioxidant Activity
Benzofuran and its derivatives have been shown to possess antioxidant properties, which involve scavenging free radicals and mitigating oxidative stress, a process implicated in various diseases. rsc.orgekb.eg
A study of new benzofuran ester compounds found that some derivatives exhibited significant free radical scavenging activity. rsc.org Similarly, research on 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives also highlighted their antioxidant potential. core.ac.uk Another study synthesized a series of aromaticity-extended resveratrol (B1683913) derivatives, including one incorporating a benzofuran ring, which demonstrated notable antioxidant activity in both ABTS and DPPH assays. mdpi.com For example, the benzofuran derivative 3 showed an IC₅₀ value of 40.20 ± 0.89 μM in a DPPH radical scavenging assay. mdpi.com These studies collectively suggest that the benzofuran nucleus, including bromo-substituted variants, is a viable scaffold for developing compounds with antioxidant capabilities. rsc.orgcore.ac.ukmdpi.com
Table 3: Antioxidant Activity of a Benzofuran-Containing Resveratrol Derivative
| Assay | Compound 3 IC₅₀ (µM) |
|---|---|
| ABTS | 33.72 ± 1.13 |
| DPPH | 40.20 ± 0.89 |
Compound 3 is (E)-5-(2-(6-Hydroxybenzofuran-2-yl)vinyl)benzene-1,3-diol. mdpi.com
Radical Scavenging Mechanisms
The antioxidant potential of benzofuran derivatives is a significant area of research, with studies pointing towards their ability to neutralize harmful free radicals. While direct mechanistic studies on this compound are not extensively documented, the radical scavenging mechanisms can be inferred from theoretical and experimental studies on analogous benzofuran structures. The primary mechanisms by which benzofuran derivatives are believed to exert their antioxidant effects are through Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scholarena.com
The HAT mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule to a free radical, effectively neutralizing it. The efficacy of this pathway is often evaluated by the bond dissociation enthalpy (BDE) of the hydrogen-donating group. scholarena.comrsc.org For this compound, the hydroxyl group of the methanol substituent at the 2-position would be the likely site for hydrogen donation.
The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation, which is then deprotonated. The SPLET mechanism, conversely, begins with the deprotonation of the antioxidant, followed by the transfer of an electron to the radical. scholarena.com The prevalence of each mechanism is highly dependent on the solvent environment; HAT is often favored in the gas phase and non-polar solvents, while SPLET is more likely in polar solvents. scholarena.comrsc.org
Theoretical studies on various benzofuran derivatives have shown that the presence of electron-donating groups can decrease the ionization potential, favoring the SET-PT mechanism, while electron-withdrawing groups can lower the BDE, potentially enhancing the HAT pathway. scholarena.com The bromine atom at the 7-position of this compound, being an electron-withdrawing group, could influence these thermodynamic parameters.
The following table includes IC50 values for the radical scavenging activity of various benzofuran derivatives, illustrating the potential of this class of compounds as antioxidants.
| Compound | Assay | IC50 Value | Reference |
| Regiafuran A (prenylated 2-arylbenzofuran) | Free radical scavenging | 1.9 µg/ml | nih.gov |
| Regiafuran B (prenylated 2-arylbenzofuran) | Free radical scavenging | 2.4 µg/ml | nih.gov |
| Mulberrofuran G (prenylated 2-arylbenzofuran) | Free radical scavenging | 2.2 µg/ml | nih.gov |
| Alpinumisoflavone (prenylated 2-arylbenzofuran) | Free radical scavenging | 2.1 µg/ml | nih.gov |
| Moracin M (prenylated 2-arylbenzofuran) | Free radical scavenging | 1.8 µg/ml | nih.gov |
| Aromaticity-extended resveratrol derivative with benzofuran | ABTS assay | 3.39 ± 0.59 µM | mdpi.com |
| Aromaticity-extended resveratrol derivative with benzofuran | DPPH assay | 40.20 ± 0.89 µM | mdpi.com |
| 2b (amino-substituted phenyl) | H2O2 scavenging assay | 45.37 µg/mL | researchgate.net |
| Compound with -CH3 at R2 and -OH at R3 | DPPH radical scavenging | Moderate activity | nih.gov |
Oxidative Stress Mitigation Studies
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions. Benzofuran derivatives have been investigated for their capacity to mitigate oxidative stress. nih.govnih.gov
One study focused on 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA), a novel benzofuran derivative, which demonstrated protective effects against MPP+-induced oxidative stress and cell death in a neuroblastoma cell line. nih.gov The study suggested that the benzofuran moiety plays a crucial role in the anti-oxidative stress action. MBPTA was found to inhibit the generation of ROS and nitric oxide (NO), key mediators of oxidative damage. nih.gov Furthermore, it was shown to activate the PI3K/Akt survival signaling pathway, a key cellular mechanism for promoting cell survival and mitigating apoptosis. nih.gov
Another area of investigation involves the neuroprotective effects of benzofuran-2-carboxamide (B1298429) derivatives. nih.gov These compounds have been shown to protect neuronal cells from excitotoxicity, a process closely linked to oxidative stress. Certain derivatives were found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates, indicating their potential to counteract oxidative damage within a biological system. nih.gov The structure-activity relationship studies in this research suggested that specific substitutions on the benzofuran ring are crucial for these protective effects. nih.gov
These studies highlight the potential of the benzofuran scaffold, as present in this compound, as a starting point for the development of agents capable of mitigating oxidative stress, a key factor in numerous non-clinical research models of disease.
Role as Versatile Building Blocks in Medicinal Chemistry
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds. rsc.org this compound serves as a valuable building block in this field, offering multiple sites for chemical modification to generate diverse libraries of compounds for drug discovery programs. The bromine atom at the 7-position and the hydroxymethyl group at the 2-position are key functional handles for synthetic transformations.
Scaffold for New Drug Lead Compound Development
This compound provides a rigid and modifiable framework for the development of new drug lead compounds. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents to explore the chemical space around the benzofuran core. acs.org This versatility is crucial for optimizing the pharmacological properties of a lead compound.
An example of the utility of this scaffold is in the development of neuroprotective agents. A patent discloses arylalkenylpropargylamine derivatives based on the 7-bromobenzofuran structure for the potential treatment of neurodegenerative diseases. This highlights the role of the (7-Bromobenzofuran-2-yl) moiety as a key structural element in the design of compounds with specific biological targets.
The following table showcases the diverse biological activities of various benzofuran derivatives, underscoring the importance of this scaffold in medicinal chemistry.
| Compound Class | Biological Activity | Reference |
| Benzofuran-1,3-thiazolidin-4-ones | Anti-Alzheimer's, anti-inflammatory, anti-tumor | scholarena.com |
| Prenylated 2-arylbenzofurans | Free radical scavenging | nih.gov |
| Benzofuran-2-carboxamides | Neuroprotective, antioxidant | nih.gov |
| MBPTA (a benzofuran derivative) | ROCK inhibitor, protection against oxidative stress | nih.gov |
| Amiodarone | Antiarrhythmic | nih.gov |
| Bufuralol | β-adrenergic blocker | nih.gov |
| Benzofuran-oxadiazoles and -triazoles | Anticancer | nih.gov |
| 5-Bromo-7-azaindolin-2-one derivatives | Antitumor | nih.gov |
Exploration in Materials Science Research
The unique photophysical and electronic properties of the benzofuran ring system have also led to its exploration in materials science. researchgate.net Brominated benzofurans, in particular, can serve as important intermediates in the synthesis of advanced materials. The bromine atom can be used to introduce functionalities that tune the electronic and optical properties of the resulting materials, making them suitable for applications in organic electronics. ontosight.ai
While specific applications of this compound in materials science are not widely reported, its structure suggests potential as a monomer or precursor for the synthesis of novel polymers or organic functional materials. The combination of the rigid benzofuran core and the reactive hydroxyl and bromo functionalities allows for its incorporation into larger macromolecular structures. Research into benzofuran-containing materials has explored their use in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The inherent fluorescence and charge-transporting capabilities of the benzofuran system make it an attractive scaffold for the design of new functional materials.
Spectroscopic and Analytical Characterization Techniques for Research Compounds
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the substance.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (7-Bromobenzofuran-2-yl)methanol , the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the proton on the furan (B31954) ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents and the heterocyclic system. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the bromine atom. The proton at position 3 of the benzofuran (B130515) ring would likely appear as a singlet in the aromatic region. The methylene protons of the -CH₂OH group would be expected to appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule and their electronic environment. In the ¹³C NMR spectrum of This compound , distinct signals for each carbon atom in the molecule are expected. The carbon atoms of the benzofuran ring system would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect. The carbon of the methylene group (-CH₂OH) would appear in the upfield region (typically δ 60-70 ppm). The specific chemical shifts provide a unique fingerprint of the molecule's carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3 | ~6.8 | C2: ~155 |
| H4 | ~7.4 | C3: ~105 |
| H5 | ~7.2 | C3a: ~128 |
| H6 | ~7.5 | C4: ~125 |
| -CH₂- | ~4.8 | C5: ~123 |
| -OH | Variable | C6: ~129 |
| C7: ~115 | ||
| C7a: ~154 | ||
| -CH₂OH: ~60 |
Note: The values in the table are predicted based on known spectroscopic data for similar benzofuran derivatives and are for illustrative purposes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of This compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and furan rings would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the alcohol would be observed in the range of 1000-1260 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would likely be found in the 1450-1600 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (alcohol) | Stretching | 1000-1260 |
| C-Br | Stretching | Below 800 |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For This compound , the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2⁺).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula of the compound with high accuracy, thus confirming its identity. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of a hydroxymethyl radical (-•CH₂OH) or a bromine atom could be observed as prominent fragment ions.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, which is crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. strath.ac.uk It is widely used to monitor the progress of reactions, identify compounds present in a mixture, and determine the purity of a substance. strath.ac.uk In the context of the synthesis of This compound , TLC would be used to track the consumption of starting materials and the formation of the product.
The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like This compound , a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used as the eluent. The position of the spot on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. Visualization of the spots on the TLC plate is often achieved using a UV lamp (if the compounds are UV-active) or by staining with a chemical reagent. strath.ac.uk
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While the hydroxyl group in This compound might require derivatization to increase its volatility and thermal stability for optimal GC analysis, GC can be used for purity assessment.
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by a carrier gas (the mobile phase). The components of the sample interact with the stationary phase coated on the inside of the column. Compounds with a higher affinity for the stationary phase travel more slowly and are retained longer in the column, leading to separation. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property for a given set of GC conditions. A pure compound should ideally give a single peak in the chromatogram. The presence of multiple peaks would indicate the presence of impurities. The use of a mass spectrometer as a detector (GC-MS) can provide structural information about the separated components, aiding in the identification of any impurities.
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of new synthetic compounds, providing a quantitative determination of the percentage composition of elements within a molecule. This analysis is crucial for verifying the empirical formula of a compound, which can then be compared with the molecular formula derived from other spectroscopic methods like mass spectrometry. For a novel compound such as this compound, elemental analysis serves as a primary checkpoint for its purity and structural integrity.
The chemical formula for this compound is C₉H₇BrO₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is approximately 227.05 g/mol .
The theoretical percentages of each element are as follows:
Carbon (C): 47.61%
Hydrogen (H): 3.11%
Bromine (Br): 35.18%
Oxygen (O): 14.09%
For a synthesized sample of this compound to be considered pure, the experimentally determined percentages for carbon, hydrogen, and bromine should ideally be within ±0.4% of the calculated theoretical values. This level of accuracy is a standard convention in synthetic chemistry to confirm that the synthesized compound corresponds to the expected molecular formula and is free from significant impurities.
The table below summarizes the theoretical elemental composition of this compound. In a typical research article, this table would also include the experimental "Found" values for comparison.
Table 1: Elemental Analysis Data for this compound
| Element | Symbol | Theoretical % |
| Carbon | C | 47.61 |
| Hydrogen | H | 3.11 |
| Bromine | Br | 35.18 |
| Oxygen | O | 14.09 |
This analytical technique, when combined with spectroscopic methods such as NMR, IR, and mass spectrometry, provides a comprehensive characterization of the synthesized molecule, confirming its identity and purity.
Future Directions and Perspectives in 7 Bromobenzofuran 2 Yl Methanol Research
Emerging Synthetic Methodologies
The synthesis of functionalized benzofurans, including (7-Bromobenzofuran-2-yl)methanol, is poised to benefit from several innovative methodologies aimed at improving efficiency, selectivity, and sustainability.
Recent breakthroughs in synthetic organic chemistry offer promising alternatives to traditional multi-step procedures. researchgate.net One such area is the advancement in transition-metal-catalyzed reactions . nih.gov Catalysts based on palladium, copper, and ruthenium have shown remarkable efficacy in constructing the benzofuran (B130515) core and introducing substituents with high precision. nih.govmdpi.comnih.gov For instance, palladium-catalyzed intramolecular annulation of phenols and cinnamic acids presents an efficient route to 3-substituted benzofurans. divyarasayan.org The application of such methods could streamline the synthesis of this compound precursors.
Another significant development is the use of C-H activation and functionalization . These methods allow for the direct introduction of functional groups onto the benzofuran nucleus, bypassing the need for pre-functionalized starting materials. divyarasayan.org This approach could be particularly valuable for modifying the 7-bromo position or other sites on the benzene (B151609) ring of this compound, enabling the creation of a diverse library of analogues.
Furthermore, photocatalysis and electrocatalysis are emerging as green and powerful tools in organic synthesis. researchgate.net These techniques often proceed under mild conditions and can facilitate unique bond formations that are challenging to achieve through conventional thermal methods. Exploring photocatalytic or electrochemical routes for the synthesis or derivatization of this compound could lead to novel and more environmentally friendly synthetic pathways. A recent study highlighted a novel method for synthesizing highly substituted benzofurans through substituent migration, a process that could be adapted for this compound. rsc.orgtus.ac.jp
A patent has been filed for a two-step preparation method of 7-bromobenzofuran (B40398), which could be a precursor for this compound, aiming for simplicity and cost-effectiveness for industrial-scale production. google.com
Table 1: Emerging Synthetic Strategies for Benzofuran Derivatives
| Methodology | Catalyst/Reagent | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Transition-Metal Catalysis | Palladium, Copper, Ruthenium nih.govmdpi.comnih.gov | High efficiency and selectivity in ring formation and substitution. mdpi.com | Efficient synthesis of the core structure and its precursors. |
| C-H Activation | Rhodium, Palladium acs.org | Direct functionalization of the benzofuran scaffold. divyarasayan.org | Introduction of diverse functional groups at various positions. |
| Photocatalysis/Electrocatalysis | Organic dyes, metal complexes researchgate.net | Mild reaction conditions, unique reactivity. researchgate.net | Green synthesis and novel derivatization strategies. |
Advanced Computational Approaches
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, thereby guiding experimental research.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. rsc.orgworktribe.com Such studies can provide insights into the molecule's stability, reactivity, and potential interaction with biological targets. For example, DFT can be used to model the conformational isomers and estimate their relative energies. rsc.orgworktribe.com
Molecular docking and molecular dynamics (MD) simulations are invaluable in predicting the binding affinity and mode of interaction of this compound with various proteins. nih.gov Given the known biological activities of other benzofuran derivatives, these computational techniques can help identify potential protein targets for this specific compound, accelerating the drug discovery process. biogecko.co.nzresearchgate.net For instance, molecular docking studies have been used to investigate the binding of fluorinated benzofuran derivatives to DNA gyrase, a key bacterial enzyme. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of a series of this compound analogues with their biological activity. nih.gov By systematically modifying the structure in silico and calculating various molecular descriptors, QSAR models can guide the synthesis of new derivatives with enhanced potency and desired properties.
Computational studies on related bromobenzofuran derivatives have already demonstrated their utility in understanding reactivity and guiding synthesis. ehu.eus
Novel Biomedical Research Avenues (Non-Clinical)
The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgresearchgate.netnih.gov This provides a strong rationale for exploring the biomedical potential of this compound in non-clinical research settings.
One promising avenue is its use as a scaffold for the development of novel anticancer agents . researchgate.netmdpi.comnih.gov The bromine atom at the 7-position can serve as a handle for further chemical modifications, allowing for the synthesis of a library of compounds to be screened against various cancer cell lines. The hydroxymethyl group at the 2-position also offers a site for derivatization to potentially enhance biological activity. nih.gov
The compound could also be investigated for its antimicrobial properties . nih.govnih.gov Benzofuran derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains. biogecko.co.nznih.gov this compound and its derivatives could be tested against various pathogens to identify potential new leads for antimicrobial drug discovery. The presence of a bromo substituent has, in some cases, been shown to enhance antibacterial activity. nih.gov
Furthermore, the neuroprotective and antioxidant effects of benzofuran derivatives suggest that this compound could be a starting point for the development of agents targeting neurodegenerative diseases . nih.govbiomolther.org The ability of some benzofurans to inhibit β-amyloid aggregation makes this an intriguing area for future investigation. biomolther.org
Table 2: Potential Non-Clinical Biomedical Applications of this compound Derivatives
| Research Area | Rationale Based on Benzofuran Scaffold | Potential Role of this compound |
|---|---|---|
| Anticancer Agents | Known cytotoxic and antiproliferative activities of benzofurans. researchgate.netmdpi.com | A scaffold for synthesizing new compounds with potential antitumor properties. nih.gov |
| Antimicrobial Agents | Broad-spectrum antibacterial and antifungal properties. nih.govnih.gov | A starting point for developing new antibiotics or antifungals. nih.gov |
Interdisciplinary Research Opportunities
The unique chemical structure of this compound opens up possibilities for its application beyond the traditional boundaries of medicinal chemistry, creating opportunities for interdisciplinary collaboration.
In materials science , functionalized benzofurans are being explored for their potential in developing novel organic electronic materials. researchgate.net The extended π-system of the benzofuran ring, combined with the potential for tailored functionalization, makes these compounds interesting candidates for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine and hydroxymethyl groups on this compound could be used to tune the electronic properties and facilitate polymerization or incorporation into larger supramolecular structures. Research has been conducted on developing red-emitting laser dyes from benzofuran-fused borondipyrromethenes. acs.org
The development of fluorescent probes and sensors is another exciting interdisciplinary field. Benzofuran derivatives can exhibit interesting photophysical properties, and their fluorescence can be sensitive to the surrounding environment. niist.res.in By attaching specific recognition units to the this compound core, it may be possible to design fluorescent sensors for detecting metal ions, anions, or biologically important molecules.
Furthermore, the field of supramolecular chemistry could leverage this compound as a building block for the construction of complex, self-assembled architectures. niist.res.in The directional interactions afforded by the functional groups could be exploited to create novel gels, liquid crystals, or porous materials with unique properties and functions.
While direct research on this compound is in its early stages, the future prospects for this compound are vast and exciting. Advances in synthetic chemistry will undoubtedly provide more efficient and versatile routes to this molecule and its derivatives. In parallel, computational studies will offer invaluable guidance for designing new compounds with tailored properties. The proven biological and material potential of the benzofuran scaffold strongly suggests that this compound will be a valuable platform for discovery in non-clinical biomedical research and for innovative applications in materials science and beyond. The convergence of these diverse research areas promises a bright future for the exploration of this intriguing chemical entity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (7-Bromobenzofuran-2-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of benzofuran derivatives followed by hydroxymethylation. For example:
- Step 1 : Bromination of benzofuran using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst to introduce bromine at the 7-position .
- Step 2 : Formylation or hydroxymethylation using formaldehyde under basic conditions (e.g., NaOH) .
- Critical Factors : Temperature control (e.g., 0–5°C for bromination), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 benzofuran:NBS) significantly affect yield (reported 60–85%) and purity. Impurities often arise from over-bromination or incomplete formylation .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- NMR Analysis : ¹H NMR should show characteristic peaks: ~δ 4.8 ppm (CH₂OH), δ 7.2–7.6 ppm (aromatic protons), and absence of unreacted benzofuran signals .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks at m/z 227.05 (M+H⁺) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) identifies impurities. Purity >95% is standard for research use .
Advanced Research Questions
Q. What strategies address contradictory spectral data in regioselective bromination of benzofuran derivatives?
- Methodological Answer : Contradictions in bromine positioning (e.g., 3- vs. 7-bromo isomers) arise from competing electrophilic substitution pathways. Resolve via:
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, favoring bromination at the 7-position due to lower activation energy .
- X-ray Crystallography : Definitive structural confirmation (e.g., bond angles and Br–C distances) distinguishes isomers .
- Control Experiments : Use directing groups (e.g., –OMe) or steric hindrance (e.g., bulky catalysts) to suppress competing pathways .
Q. How does the hydroxymethyl group in this compound influence its bioactivity in medicinal chemistry studies?
- Methodological Answer :
- Mechanistic Insight : The –CH₂OH group enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites).
- Structure-Activity Relationship (SAR) : Derivatives with modified hydroxymethyl groups (e.g., esterification to –CH₂OAc) show reduced antiviral activity, confirming the –OH group’s role in bioactivity .
- Biological Assays : IC₅₀ values against viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) correlate with intact –CH₂OH functionality (IC₅₀ = 12–18 μM) .
Q. What advanced techniques optimize reaction scalability while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat dissipation and mixing efficiency, reducing side reactions (e.g., di-brominated byproducts) .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for formylation) enhance recyclability and reduce metal contamination .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustment of reagent addition rates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Contradiction Source : Stability studies report decomposition at pH < 3 (via –CH₂OH protonation) versus stability in neutral/basic conditions.
- Resolution :
- Kinetic Studies : Monitor degradation via UV-Vis (λ = 280 nm) under controlled pH. Half-life (t₁/₂) decreases exponentially below pH 3 .
- Protective Strategies : Use buffered solutions (e.g., phosphate buffer, pH 7.4) or lyophilization for long-term storage .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
